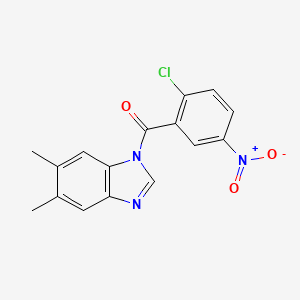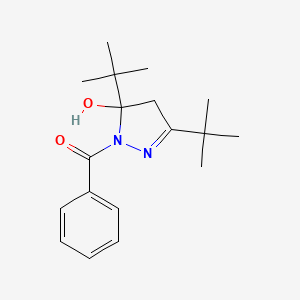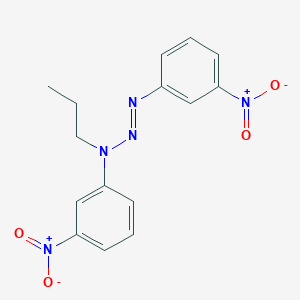
1,3-bis(3-nitrophenyl)-3-propyl-1-triazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(3-nitrophenyl)-3-propyl-1-triazene (BNPT) is a chemical compound that has been extensively researched for its potential applications in various fields, including biomedical research. BNPT is a triazene derivative that has been found to exhibit a range of interesting properties, including its ability to act as a prodrug for the release of nitric oxide (NO).
Mecanismo De Acción
The mechanism of action of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene involves the release of NO from the triazene group. The release of NO is triggered by the reduction of the triazene group, which can be achieved by various means, including enzymatic reduction, photochemical reduction, and chemical reduction. Once released, NO can act on various targets, including guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP), a potent vasodilator.
Biochemical and Physiological Effects:
1,3-bis(3-nitrophenyl)-3-propyl-1-triazene has been found to exhibit a range of biochemical and physiological effects, including its ability to regulate blood pressure, inhibit platelet aggregation, and modulate immune response. 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene has also been found to exhibit anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene is its ability to release NO in a controlled manner, which makes it a potential candidate for the treatment of various diseases. However, one of the main limitations of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene is its instability, which makes it difficult to store and handle. In addition, 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene can be toxic at high concentrations, which makes it important to use it with caution in lab experiments.
Direcciones Futuras
There are several future directions for the research on 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene. One of the most promising directions is the development of new methods for the controlled release of NO from 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene. This could involve the use of new reducing agents or the development of new delivery systems. Another promising direction is the investigation of the anti-cancer properties of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene, which could lead to the development of new cancer therapies. Finally, the investigation of the potential use of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene in the treatment of other diseases, such as hypertension and inflammation, could lead to the development of new drugs with improved efficacy and safety.
Métodos De Síntesis
1,3-bis(3-nitrophenyl)-3-propyl-1-triazene can be synthesized by the reaction of 3-nitrobenzyl chloride with propylamine, followed by the reaction of the resulting product with sodium azide and copper(I) iodide. The final product is obtained by the reduction of the azide group with zinc dust in acetic acid.
Aplicaciones Científicas De Investigación
1,3-bis(3-nitrophenyl)-3-propyl-1-triazene has been extensively studied for its potential use in biomedical research. One of the most promising applications of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene is its ability to act as a prodrug for the release of NO. NO is a potent vasodilator that plays an important role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene has been found to release NO in a controlled manner, which makes it a potential candidate for the treatment of various diseases, including hypertension, cancer, and inflammation.
Propiedades
IUPAC Name |
3-nitro-N-[(3-nitrophenyl)diazenyl]-N-propylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-2-9-18(13-6-4-8-15(11-13)20(23)24)17-16-12-5-3-7-14(10-12)19(21)22/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEKBOAPWJBVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC(=CC=C1)[N+](=O)[O-])N=NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[(3-nitrophenyl)diazenyl]-N-propylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4891241.png)
![5-methyl-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B4891261.png)

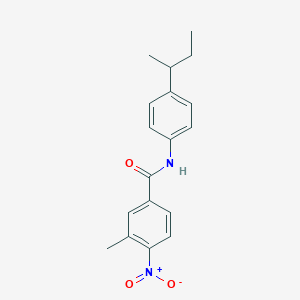
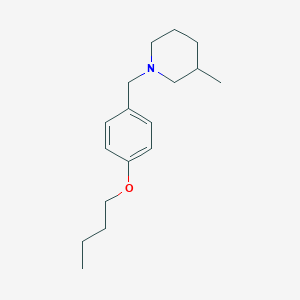
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4891301.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4891312.png)
![1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4891331.png)

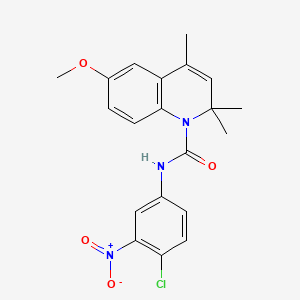
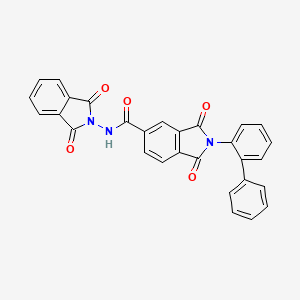
![2-(3-methoxypropyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4891351.png)
